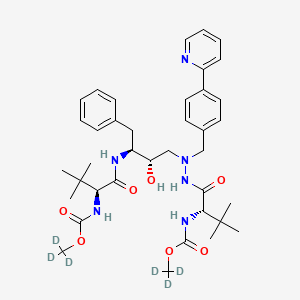
Atazanavir-d6
Vue d'ensemble
Description
Atazanavir-d6 est un dérivé marqué au deutérium de l’Atazanavir, un inhibiteur hautement sélectif de la protéase du virus de l’immunodéficience humaine (VIH). L’Atazanavir est largement utilisé dans le traitement du VIH/SIDA et est connu pour sa capacité à inhiber le traitement spécifique au virus des polyprotéines Gag et Gag-Pol dans les cellules infectées par le VIH-1 . Le marquage au deutérium dans this compound est principalement utilisé à des fins de recherche, y compris des études pharmacocinétiques et des investigations sur le métabolisme des médicaments .
Applications De Recherche Scientifique
Atazanavir-d6 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling in this compound allows researchers to track the drug’s absorption, distribution, metabolism, and excretion in the body.
Drug Metabolism Investigations: this compound is used to study the metabolic pathways and enzyme interactions involved in the breakdown of Atazanavir.
HIV Research: As a protease inhibitor, this compound is used in studies investigating the mechanisms of HIV replication and the development of drug resistance.
COVID-19 Research: Recent studies have explored the potential of this compound as a repurposed drug for the treatment of COVID-19, given its inhibitory effects on viral proteases
Mécanisme D'action
Atazanavir-d6 exerce ses effets en inhibant sélectivement l’enzyme protéase du VIH-1. Cette enzyme est cruciale pour le traitement des polyprotéines virales Gag et Gag-Pol en protéines matures et fonctionnelles nécessaires à la réplication virale. En se liant au site actif de la protéase du VIH-1, this compound empêche la formation de virions matures, inhibant ainsi la réplication du virus .
Safety and Hazards
Atazanavir is generally well-tolerated, but it can cause side effects such as headache, nausea, yellowish skin, abdominal pain, trouble sleeping, and fever . Severe side effects include rashes such as erythema multiforme and high blood sugar . Transient grade 3–4 hyperbilirubinemia was the main adverse outcome reported .
Analyse Biochimique
Biochemical Properties
Atazanavir-d6 interacts with various enzymes and proteins in biochemical reactions. It is a substrate and inhibitor of CYP3A4, an enzyme involved in drug metabolism . It also acts as an inhibitor and inducer of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to treat infection of human immunodeficiency virus (HIV) by inhibiting the HIV-1 protease, a key enzyme in the life cycle of the virus . This inhibition prevents the virus from maturing and proliferating within the host cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the HIV-1 protease. It binds to the active site of this enzyme, preventing it from cleaving the pro-form of viral proteins into the working machinery of the virus . This inhibits the maturation and proliferation of the virus.
Temporal Effects in Laboratory Settings
It is known that Atazanavir, the non-deuterated form, exhibits a controlled release pattern of drug release up to 24 hours .
Dosage Effects in Animal Models
It is known that the relative bioavailability of Atazanavir, the non-deuterated form, is significantly improved when administered via a transdermal delivery route compared to oral administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized in humans, with the major biotransformation pathways consisting of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir or its metabolites include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a substrate and inhibitor of CYP3A4, an enzyme that plays a crucial role in drug metabolism and transport . It also interacts with P-glycoprotein (P-gp), a transporter protein that pumps foreign substances out of cells .
Subcellular Localization
It is known that Atazanavir, the non-deuterated form, is primarily localized in the cytoplasm where it interacts with its target, the HIV-1 protease .
Méthodes De Préparation
La synthèse de l’Atazanavir-d6 implique l’incorporation d’atomes de deutérium dans la molécule d’Atazanavir. Cela peut être réalisé par différentes voies synthétiques, notamment :
Réactions d’échange de deutérium : Cette méthode implique le remplacement des atomes d’hydrogène par du deutérium en présence d’une source de deutérium telle que l’oxyde de deutérium (D2O).
Réactifs deutérés : L’utilisation de réactifs deutérés dans la synthèse de l’Atazanavir peut conduire à l’incorporation d’atomes de deutérium à des positions spécifiques dans la molécule.
Les méthodes de production industrielle de l’this compound sont similaires à celles utilisées pour l’Atazanavir, avec des étapes supplémentaires pour assurer l’incorporation d’atomes de deutérium. Ces méthodes impliquent généralement des procédés de synthèse en plusieurs étapes, notamment des étapes de protection et de déprotection, ainsi que des techniques de purification telles que la chromatographie .
Analyse Des Réactions Chimiques
Atazanavir-d6 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut subir des réactions d’oxydation en présence d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions spécifiques de température et de pression. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, notamment :
Études pharmacocinétiques : Le marquage au deutérium dans this compound permet aux chercheurs de suivre l’absorption, la distribution, le métabolisme et l’excrétion du médicament dans l’organisme.
Investigations sur le métabolisme des médicaments : this compound est utilisé pour étudier les voies métaboliques et les interactions enzymatiques impliquées dans la dégradation de l’Atazanavir.
Recherche sur le VIH : En tant qu’inhibiteur de la protéase, this compound est utilisé dans des études portant sur les mécanismes de réplication du VIH et le développement de la résistance aux médicaments.
Recherche sur la COVID-19 : Des études récentes ont exploré le potentiel de l’this compound en tant que médicament repositionné pour le traitement de la COVID-19, compte tenu de ses effets inhibiteurs sur les protéases virales
Comparaison Avec Des Composés Similaires
Atazanavir-d6 est unique parmi les inhibiteurs de la protéase en raison de son marquage au deutérium, qui améliore sa stabilité et permet des études pharmacocinétiques détaillées. Des composés similaires comprennent :
Ritonavir : Un autre inhibiteur de la protéase utilisé en association avec d’autres antirétroviraux pour le traitement du VIH.
Darunavir : Connu pour sa forte puissance et son efficacité contre les souches de VIH résistantes aux médicaments.
Lopinavir : Souvent utilisé en association avec le Ritonavir pour améliorer son profil pharmacocinétique.
This compound se distingue par son utilisation spécifique dans des applications de recherche, en particulier dans des études nécessitant un suivi précis du métabolisme des médicaments et des interactions.
Propriétés
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-ORLNJQPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678684 | |
| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092540-50-5 | |
| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)
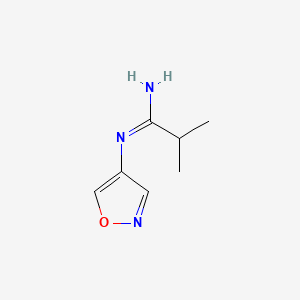
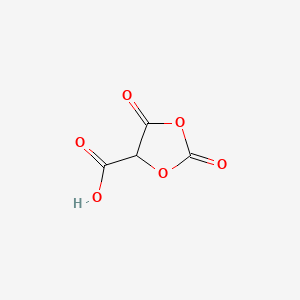


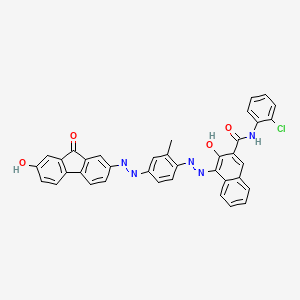
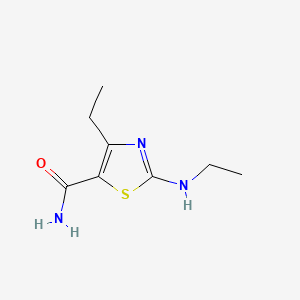
![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)

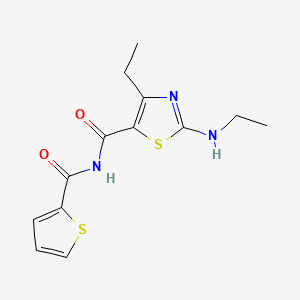
![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)

